2,4,6-Trimethyl-1,3,5-triazinane

Description

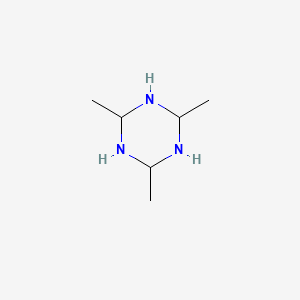

2,4,6-Trimethyl-1,3,5-triazine (B3029894) is a derivative of the 1,3,5-triazine (B166579) ring, a six-membered heterocycle containing three nitrogen atoms at alternating positions. This core structure provides a planar, electron-deficient scaffold that has been exploited in numerous areas of chemistry. The trimethyl-substituted variant combines the inherent properties of the triazine ring with the electronic and steric effects of the methyl groups, making it a valuable building block in specialized applications.

| Property | Data |

| CAS Number | 823-94-9 chemicalbook.com |

| Molecular Formula | C₆H₉N₃ chemicalbook.com |

| Molecular Weight | 123.16 g/mol chemicalbook.com |

| Melting Point | 59-60 °C chemicalbook.com |

| Boiling Point | 154-156 °C chemicalbook.com |

| SMILES | CC1=NC(=NC(=N1)C)C chemsynthesis.com |

The 1,3,5-triazine, or s-triazine, scaffold is a fundamental building block in modern organic synthesis, prized for its structural rigidity and versatile reactivity. rsc.org Historically used in agriculture and the polymer industry, its applications have expanded into more advanced fields. rsc.org In recent years, it has been increasingly utilized as a core scaffold in combinatorial chemistry and as a template for crystal engineering to produce nanometer-sized coordination compounds. benthamdirect.com The ability to sequentially substitute the chlorine atoms on its common precursor, cyanuric chloride, allows for the controlled construction of multifunctional molecules. benthamdirect.com

The triazine ring is a key component in the design of novel therapeutics, where it can act as an isostere for purine, leading to the development of new bioactive compounds. researchgate.net Its derivatives have been investigated as inhibitors for various enzymes and as antagonists for hormone receptors. researchgate.net

In the realm of materials science, the 1,3,5-triazine unit is a popular building block for creating porous Covalent Organic Frameworks (COFs). researchgate.netunt.edu These crystalline materials are synthesized from organic precursors and have applications in gas storage, catalysis, and sensing. The planar and symmetric nature of the triazine core facilitates the formation of ordered, porous networks. For example, COFs built with triazine units have been designed as photocatalysts for hydrogen production and as fluorescent sensors for detecting nitroaromatic compounds like picric acid. researchgate.netnih.gov

The substitution of hydrogen atoms with methyl groups on the triazine ring at the 2, 4, and 6 positions significantly modifies the compound's properties and reactivity. Methyl groups are known to be electron-donating through an inductive effect (+I). ias.ac.in This alters the electron density of the aromatic ring, which can influence its reactivity in subsequent chemical transformations. For instance, studies on the related 1,2,3-triazine (B1214393) system have shown that the presence of methyl groups at the 4 and 6 positions lowers the reactivity of the compound in cycloaddition reactions compared to its unsubstituted counterpart. nih.gov

In the context of Covalent Organic Frameworks (COFs), methyl substitution has been shown to be a powerful tool for tuning the material's properties. A recent study demonstrated that incorporating methyl groups into a covalent triazine framework can enhance its polarity and disrupt the stacking interactions between layers. researchgate.net This facilitates the exfoliation of the bulk material into nanocolloids, which can then be used to form organogels or modify other nanomaterials like carbon nanotubes. researchgate.net

The most prominent research application of 2,4,6-trimethyl-1,3,5-triazine is as a key building block for the synthesis of highly robust COFs. In a landmark study, the first unsubstituted olefin-linked COF, named COF-701, was synthesized through an Aldol condensation reaction between 2,4,6-trimethyl-1,3,5-triazine and 4,4′-biphenyldicarbaldehyde. acs.org The resulting material exhibited high porosity and exceptional chemical stability, remaining crystalline in both strongly acidic and basic conditions. acs.org This remarkable robustness is attributed to the strength of the C=C linkages formed from the reactive methyl groups of the triazine precursor. unt.eduacs.org

| Research Finding | Significance |

| Synthesis of COF-701 | 2,4,6-Trimethyl-1,3,5-triazine serves as the key monomer for creating a highly porous (1715 m²/g) and chemically stable olefin-linked COF. acs.org |

| Framework Tuning | In-plane methyl groups on triazine-based frameworks can disrupt layered interactions, enabling the formation of nanocolloids and organogels. researchgate.net |

| Reactivity Modulation | Methyl substitution on a triazine ring generally decreases its reactivity in inverse electron demand cycloaddition reactions compared to electron-withdrawing groups. nih.gov |

Structure

3D Structure

Properties

CAS No. |

638-14-2 |

|---|---|

Molecular Formula |

C6H15N3 |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

InChI Key |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1NC(NC(N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethyl 1,3,5 Triazinane and Its Analogues

Condensation Reactions in 1,3,5-Triazinane (B94176) Synthesis

Condensation reactions are a fundamental approach for constructing the 1,3,5-triazinane skeleton. These reactions typically involve the cyclization of amines and aldehydes.

Amine-Formaldehyde Condensation Pathways

The classical and widely employed method for synthesizing 1,3,5-trisubstituted-1,3,5-triazines is the condensation of an amine with formaldehyde (B43269). clockss.org This reaction, often referred to as a Mannich-type reaction, proceeds through the formation of imine intermediates which then trimerize to form the stable hexahydro-1,3,5-triazine ring. clockss.orgresearchgate.net For instance, the reaction of N-benzylamine with formaldehyde leads to the formation of N-benzyltriazinane. researchgate.net Similarly, 1,3,5-trimethyl-1,3,5-triazinane is synthesized through the condensation of methylamine (B109427) and formaldehyde. wikipedia.org

The reaction conditions for these condensations can be optimized to improve yields and purity. For example, the use of ultrasound assistance in the presence of a catalyst like triethylamine (B128534) has been shown to be an efficient method for the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines at room temperature, offering advantages such as shorter reaction times and good yields. clockss.org The reaction of various amines with formaldehyde can lead to a diverse range of 1,3,5-triazinane derivatives. researchgate.net

Nucleophilic Substitution Strategies

Nucleophilic substitution on a pre-existing triazine core, particularly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a versatile and extensively used strategy for the synthesis of a wide array of substituted triazines. nih.govmdpi.comtroindia.in The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential and controlled substitution by various nucleophiles. troindia.inrasayanjournal.co.inmdpi.com

Reaction of Cyanuric Chloride with Methylamine

The reaction of cyanuric chloride with methylamine is a direct route to obtaining methylamino-s-triazines. However, this reaction requires a significant excess of methylamine to neutralize the hydrochloric acid that is liberated during the substitution, with at least six moles of amine needed for the synthesis of trimethylamino-s-triazine. google.com This method has been used in various synthetic protocols, including for the derivatization of amine-containing metabolites for analytical purposes, where cyanuric chloride is used to couple with methylamine. nih.govresearchgate.net

Sequential Nucleophilic Substitution for Di- and Tri-Substituted Triazines

The stepwise replacement of the chlorine atoms in cyanuric chloride allows for the synthesis of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. nih.govmdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, enabling controlled introduction of different nucleophiles. mdpi.com The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third often requires heating. mdpi.com This temperature-dependent reactivity is a key factor in achieving selective substitution. troindia.inrasayanjournal.co.in A variety of nucleophiles, including those with oxygen, nitrogen, and sulfur centers, can be employed to create a diverse library of triazine derivatives. mdpi.comclockss.org

| Substitution Step | Typical Reaction Temperature |

| First Chlorine | 0-5 °C rasayanjournal.co.in |

| Second Chlorine | 25-35 °C rasayanjournal.co.in |

| Third Chlorine | 80-110 °C rasayanjournal.co.in |

This table provides a general overview of the temperature-dependent reactivity for sequential nucleophilic substitution on cyanuric chloride.

Orthogonal Chemoselectivity in Triazine Derivatization

The concept of orthogonal chemoselectivity is crucial in the synthesis of complex, multi-functionalized triazines. dntb.gov.uanih.gov It refers to the ability to selectively react one functional group in the presence of others under a specific set of reaction conditions. In the context of triazine chemistry, this allows for the precise and ordered introduction of different nucleophiles onto the cyanuric chloride core. dntb.gov.uanih.gov

Studies have established a preferential order of incorporation for different types of nucleophiles. For instance, the preferential order for the substitution of chlorine atoms in cyanuric chloride by alcohol, thiol, and amine nucleophiles has been determined to be alcohol > thiol > amine. nih.govnih.gov This means that an alcohol will react preferentially at a lower temperature than a thiol, which in turn will react more readily than an amine. This understanding of chemoselectivity allows for the rational design of synthetic routes to complex triazine derivatives with defined substitution patterns. dntb.gov.uanih.govnih.gov

Optimized Reaction Parameters and Synthetic Control

Controlling reaction parameters is essential for achieving high yields and purity in the synthesis of 2,4,6-trimethyl-1,3,5-triazinane and its analogues. Key parameters that are often optimized include:

Temperature: As discussed in the context of sequential nucleophilic substitution, temperature plays a critical role in controlling the selectivity of the reaction. troindia.inrasayanjournal.co.inmdpi.com

Catalysts: The use of bases like potassium carbonate or diisopropylethylamine (DIEA) is common to neutralize the acid produced during nucleophilic substitution reactions. nih.govnih.gov In condensation reactions, catalysts such as triethylamine can enhance reaction efficiency. clockss.org

Solvents: The choice of solvent can influence the solubility of reactants and the kinetics of the reaction. Dichloromethane (B109758), acetone, and tetrahydrofuran (B95107) are commonly used solvents. nih.govnih.gov

Stoichiometry: The molar ratios of reactants are carefully controlled to achieve the desired degree of substitution, particularly in sequential reactions. google.com

By carefully controlling these parameters, chemists can direct the outcome of the synthesis to produce the desired triazinane derivatives with high efficiency.

Catalysis in Triazine Synthesis

The synthesis of 2,4,6-trisubstituted triazines, including this compound, often relies on catalytic processes to enhance reaction efficiency. The cyclotrimerization of acetonitrile (B52724) to form this compound, for instance, typically requires harsh conditions such as high temperature and pressure. researchgate.net However, the use of catalysts can significantly lower the activation energy for this transformation. researchgate.net

Catalysts such as lanthanum and yttrium triflate, trifluoromethanesulphonic acid, and mesoporous graphitic carbon nitride have been shown to be effective in this regard. researchgate.net For the synthesis of 2,4,6-triaryl-1,3,5-triazines, copper-catalyzed cyclization of N-benzylbenzamidines has been developed as a cost-effective and practical approach. researchgate.net Strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and inorganic bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are also utilized to improve reaction efficiency in the synthesis of various triazine derivatives.

Solvent System Influence on Reaction Kinetics and Yield

The choice of solvent system exerts a significant influence on the kinetics and yield of triazine synthesis. Polar aprotic solvents like acetonitrile and tetrahydrofuran (THF), or mixtures such as acetone/water, are commonly employed to improve the solubility of reactants and enhance reaction kinetics.

In the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride, the solvent choice is critical. For instance, in the reaction of 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles, solvents like acetone, tetrahydrofuran (THF), and dichloromethane (DCM) are used. nih.gov The solubility of inorganic bases, such as potassium carbonate (K2CO3), can be a limiting factor, leading to the preference for organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) in solvents like THF and DCM. nih.gov

Control of Reaction Atmosphere and Temperature

Precise control over the reaction atmosphere and temperature is paramount in the synthesis of this compound and its analogues to direct the reaction towards the desired product and minimize the formation of byproducts.

Reaction Atmosphere: Many synthetic procedures for triazines are conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and intermediates. pku.edu.cn This is particularly important when using sensitive reagents or when the desired products are susceptible to degradation in the presence of oxygen.

Temperature: Temperature control is a key tool for managing the reactivity of the starting materials and intermediates. In the sequential substitution of cyanuric chloride, the reactivity of the chlorine atoms decreases with each substitution. nih.gov This allows for the selective introduction of different nucleophiles by carefully controlling the reaction temperature. For example, the first substitution can often be carried out at 0°C, while subsequent substitutions may require ambient or even elevated temperatures. nih.govfrontiersin.org In some cases, refluxing the reaction mixture at higher temperatures is necessary to drive the reaction to completion, especially when dealing with sterically hindered amines. nih.govnih.gov However, excessively high temperatures can lead to unwanted side reactions and decomposition. researchgate.net

The following table summarizes the impact of temperature on the synthesis of various triazine derivatives:

| Starting Material | Nucleophile(s) | Temperature (°C) | Solvent | Outcome | Reference |

| Cyanuric Chloride | Lithium Alkoxide | Not specified | Not specified | 2,4,6-trialkoxy-1,3,5-triazines | nih.gov |

| Cyanuric Chloride | Amines | Ambient | Not specified | 2-chloro-4,6-diamino-1,3,5-triazines | nih.gov |

| 2-chloro-4-alkoxy-1,3,5-triazine | Hindered Amines | Higher Temperature | THF | 2-chloro-4-alkoxy-6-amino-1,3,5-triazines | nih.gov |

| 2,4,6-trichloro-1,3,5-triazine | 2-mercaptobenzoic acid | 0 | Not specified | Displacement of one chlorine atom | clockss.org |

| 2,4-dichloro-1,3,5-triazine derivative | 2-substituted primary anilines/benzyl amines | -15 | MeCN | Substitution of a chlorine atom | clockss.org |

| 2,4,6-trichloro-1,3,5-triazine | Nucleophile | 0 | DCM | First substitution of chlorine | nih.govfrontiersin.org |

| Monochloro-disubstituted triazine | Amine | 75 | THF | Third substitution of chlorine | nih.govfrontiersin.org |

Novel Synthetic Routes and Advanced Conditions

Beyond traditional methods, novel synthetic routes and advanced reaction conditions are being explored to synthesize triazine derivatives with greater efficiency and control.

High-Pressure Synthesis of Triazine Derivatives

High-pressure conditions have emerged as a powerful tool for the synthesis of certain triazine derivatives. The cyclotrimerization of acetonitrile to produce this compound is known to occur under high pressure and temperature. researchgate.net This approach can overcome the high activation energies associated with such reactions. researchgate.net

Research has also demonstrated the synthesis of other triazine derivatives under high pressure. For instance, the reaction of methyl isothiocyanate in the presence of triethylamine (Et3N) and water under high pressure yields 5,6-dihydro-1,3,5-trimethyl-6-methylimino-1,3,5-triazine-2,4-(1H,3H)-dithione. oup.com The yield and selectivity of this reaction are highly dependent on the pressure, reaction temperature, solvent, and the amount of water present. oup.com

Furthermore, high-pressure, high-temperature conditions have been utilized for the trimerization of aromatic nitriles and the synthesis of layered carbon nitrides from precursors like 2,4,6-tricyano-1,3,5-triazine. researchgate.netacs.org These extreme conditions can induce phase transitions in the starting materials and drive condensation reactions to form extended polymeric structures. researchgate.net

Computational and Theoretical Investigations of 2,4,6 Trimethyl 1,3,5 Triazinane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of triazine derivatives. DFT methods are employed to predict various molecular attributes with a high degree of accuracy, offering a balance between computational cost and precision.

Optimized Molecular Structures and Geometrical Analysis

Similarly, theoretical studies on other triazine derivatives have been performed using DFT with a B3LYP/6-311++ basis set to elucidate their nuclear structure. irjweb.com The choice of functional and basis set, such as B3LYP/6–311 ++ g(d,p), is crucial for obtaining reliable vibrational wavenumbers and geometric parameters. chemicalpapers.com

Table 1: Selected Optimized Geometrical Parameters for a Triazine Derivative

| Parameter | Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N Bond Length (in ring) | Varies |

| C-C Bond Length | Varies |

| N-H Bond Length | Varies |

| C-N-C Bond Angle | Varies |

| H-N-C Bond Angle | Varies |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. schrodinger.com

For a triazine derivative, DFT calculations with a 631-G basis set determined the HOMO and LUMO energy values to be 6.2967 eV and 1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. chemicalpapers.com This analysis helps in understanding the charge transfer that can occur within the molecule. mdpi.com The study of how the HOMO-LUMO gap is influenced by the molecular environment, such as adsorption on different surfaces, has also been a subject of investigation. arxiv.org

Table 2: HOMO-LUMO Energy Gap for a Triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | 6.2967 |

| LUMO | 1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Source: irjweb.com

Thermochemical Predictions (Enthalpies of Formation)

Thermochemical properties, such as the enthalpy of formation (ΔfH°), provide crucial information about the energetic stability of a compound. DFT calculations can be used to predict these properties. For instance, the gas-phase enthalpy of formation for 2,4,6-trimethoxy-1,3,5-triazine (B1584041) has been reported as -387.9 ± 1.5 kJ/mol. nist.gov Theoretical studies on related energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) have used DFT to compute their heats of reaction. rsc.org

The NIST Chemistry WebBook provides thermochemical data for various compounds, including the enthalpy of formation for 1,3,5-Triazine-2,4,6-triamine. nist.gov These values are essential for assessing the potential of these compounds as energetic materials.

Table 3: Enthalpy of Formation for Related Triazine Compounds

| Compound | Phase | ΔfH° (kJ/mol) | Method |

|---|---|---|---|

| 2,4,6-Trimethoxy-1,3,5-triazine | Gas | -387.9 ± 1.5 | Ccr |

| 1,3,5-Triazine-2,4,6-triamine | Solid | -74.5 ± 1.3 | Ccb |

Source: nist.govchemeo.com

Molecular Electrostatic Potential Surface Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

MEP calculations for triazine derivatives help in predicting their intermolecular interaction patterns and chemical reactivity. dtic.mil For example, in the study of 2,4,6-trinitro-1,3,5-triazine (TNTA), MEP analysis was used to understand its intermolecular interactions and predict its crystal packing. mdpi.com The color gradient on the MEP map provides a visual representation of the electrophilic and nucleophilic centers in the molecule. researchgate.net

Quantum Molecular Dynamics Simulations

Quantum Molecular Dynamics (QMD) simulations provide a way to study the time evolution of a molecular system at the quantum mechanical level. This is particularly useful for investigating dynamic processes like chemical reactions and thermal decomposition.

Elucidation of Initial Thermal Decomposition Mechanisms

QMD simulations have been employed to unravel the initial steps of thermal decomposition for energetic materials. For instance, DFT-based molecular dynamics (DFT-MD) has been used to study the decomposition of related compounds like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO). rsc.org These simulations can identify the primary reaction pathways, intermediate species, and final products under thermal stress.

Studies on the thermal decomposition of 2,4,6-triazido-1,3,5-triazine have shown that the initial step involves the abstraction of a nitrogen molecule from an azide (B81097) group. researchgate.net Similarly, reactive molecular dynamics simulations using the ReaxFF force field have been applied to investigate the decomposition of other energetic materials under both thermal and shock stimuli, revealing the initial bond-breaking events. nih.govnih.gov These simulations are crucial for understanding the stability and safety of such compounds.

Intermolecular Interaction Analysis

Intermolecular interactions are crucial in understanding the packing of molecules in a crystal lattice, influencing properties such as stability and solubility.

Hirshfeld Surface Analysis for Crystal Lattice Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between atoms.

For various triazine derivatives, Hirshfeld surface analysis has been successfully employed to understand their crystal packing. For instance, studies on other substituted triazines reveal the prevalence of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govmdpi.com These analyses typically generate two-dimensional fingerprint plots that quantify the contribution of different types of intermolecular contacts. For example, in a study on a different triazine derivative, contacts like C-H···O were identified as significant in forming a three-dimensional network. nih.gov A detailed Hirshfeld surface analysis for 2,4,6-trimethyl-1,3,5-triazinane would provide valuable insights into its solid-state structure, but such a study does not appear to be publicly available.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for non-planar and flexible molecules like this compound. The triazinane ring can adopt various conformations, such as chair and boat forms, and the orientation of the methyl substituents (axial or equatorial) further diversifies the conformational landscape.

A study on 1,3,5-trialkylhexahydro-1,3,5-triazines using electric dipole moments indicated that the conformational preferences are influenced by the nature of the alkyl groups. rsc.org For instance, the tri-t-butyl derivative was found to exist predominantly in a conformation with one axial t-butyl group. rsc.org A thorough computational study on this compound would involve calculating the potential energy surface to identify the most stable conformers and the energy barriers between them. This would clarify whether the methyl groups prefer axial or equatorial positions and the energetic cost of conformational changes. However, specific research detailing the conformational analysis and energy landscapes of this compound is not available in the reviewed literature.

Prediction of Theoretical Spectroscopic Properties

Computational chemistry methods, such as Density Functional Theory (DFT), are widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For various triazine derivatives, DFT calculations have been used to model their spectroscopic characteristics. researchgate.net Such studies involve optimizing the molecular geometry and then calculating vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra). A theoretical spectroscopic study on this compound would provide predicted IR absorption bands and ¹H and ¹³C NMR chemical shifts. This data would be instrumental in the experimental characterization of the compound. While the NIST Chemistry WebBook contains some experimental spectral data for related compounds like 1,3,5-triazine-2,4,6-triamine, nist.govnist.govnist.gov a dedicated computational study predicting the theoretical spectra of this compound is not found in the available literature.

Research Applications in Materials Science and Catalysis

Covalent Organic Frameworks (COFs) and Network Polymers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered and porous structures, combined with low density and high surface areas, make them promising candidates for numerous applications. Triazine-based COFs, in particular, have garnered significant attention due to their remarkable stability and the functional properties endowed by the nitrogen-rich triazine units. nih.govdoi.org

2,4,6-Trimethyl-1,3,5-triazine (B3029894) serves as a critical monomer for synthesizing highly robust COFs. In a notable example, the compound is used in an Aldol condensation reaction with 4,4′-biphenyldicarbaldehyde (BPDA) to create the first unsubstituted olefin-linked COF, designated COF-701. acs.org This synthesis demonstrates the utility of the methyl groups on the triazine ring, which can be activated for C-C bond formation, a less reversible and more stable alternative to common imine or boroxine (B1236090) linkages. acs.orgacs.org The resulting sp2-carbon-linked framework exhibits high crystallinity and a well-defined honeycomb-like structure. acs.org This approach highlights the versatility of 2,4,6-trimethyl-1,3,5-triazine as a trigonal node in the reticular synthesis of extended, crystalline, and highly stable two-dimensional materials. acs.org

The design of porous architectures using triazine-based building blocks relies on several key principles. The planar and triangular geometry of the 1,3,5-triazine (B166579) ring is fundamental to forming ordered, porous networks, often with hexagonal channels. doi.orgnih.gov The properties of these porous materials can be precisely controlled by:

Synthesis Conditions: The porous characteristics of Covalent Triazine Frameworks (CTFs) can be tuned by modifying reaction parameters such as temperature, reaction time, and the ratio of catalysts like zinc chloride. doi.org

Functionalization: The introduction of specific functional groups into the framework allows for the tailoring of surface properties, which is crucial for applications like selective gas adsorption and catalysis. nih.gov

These principles enable the rational design of triazine-based polymers with tailored pore sizes, high surface areas, and specific chemical functionalities. doi.orgacs.org

A hallmark of polymers and COFs derived from triazine units is their exceptional stability. nih.govdoi.org This robustness stems from the strong covalent bonds and the inherent stability of the aromatic triazine ring. nih.govnih.gov

Thermal Stability: Triazine-based polymers exhibit high thermal stability, with some triazine-amine polymers being stable up to 450°C and other derivatives showing stability up to 425°C. researchgate.netacs.org The cross-linked networks created from triazine monomers can possess high glass transition temperatures, in some cases around 400°C. researchgate.net

Chemical Stability: These materials demonstrate remarkable resistance to a wide range of chemical environments. For instance, COF-701, synthesized from 2,4,6-trimethyl-1,3,5-triazine, maintains its crystallinity and structure even when exposed to strong acids and bases. acs.org This high acid-base resistivity is a significant advantage over other porous materials like metal-organic frameworks (MOFs). doi.org

This combination of thermal and chemical resilience makes triazine-based polymers suitable for applications under harsh operational conditions. nih.govdoi.org

Table 1: Thermal Stability of Various Triazine-Based Polymers

| Polymer Type | Reported Thermal Stability | Reference |

|---|---|---|

| Triazine-amine polymers | Up to 450°C | researchgate.net |

| Polymers from anethole (B165797) and benzocyclobutene | Up to 425°C (5% weight loss) | acs.org |

| Triazine-ether polymers | 200°C–300°C | researchgate.net |

| Imine-linked COF (COF-300) | Up to 490°C | nih.gov |

| Fused Triazole-Triazine Compound (TFX) | Decomposition onset at 281°C | acs.org |

The porous nature and nitrogen-rich composition of triazine-based frameworks make them excellent candidates for gas adsorption and separation. acs.orgrsc.org The nitrogen atoms in the triazine rings act as Lewis basic sites, creating a strong affinity for acidic gases like carbon dioxide (CO2). nih.govrsc.org

Research has demonstrated significant potential in this area:

A triazine-functionalized luminescent COF showed a high CO2 uptake capacity of 57.07 wt% at 273 K and 5 bar. rsc.org

Functionalized Covalent Triazine Frameworks (CTFs) have shown enhanced adsorption properties and selectivity for CO2 and H2. nih.gov

The performance of these materials is often evaluated by their surface area and pore structure, which can be engineered to optimize gas uptake. For example, CTF-1 reported a surface area of 790 m²·g⁻¹. nih.gov

These properties position triazine-based porous polymers as promising materials for addressing environmental challenges related to greenhouse gas emissions. rsc.org

Table 2: Gas Adsorption Properties of Triazine-Based Porous Materials

| Material | Gas | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| Luminescent COF (TRIPTA) | CO₂ | 57.07 wt% | 273 K, 5 bar | rsc.org |

| Luminescent COF (TRIPTA) | CO₂ | 16.02 wt% | 298 K, 5 bar | rsc.org |

| Covalent Triazine Framework (TDPDB) | Iodine Vapor | 3.93 g g⁻¹ | Not specified | researchgate.net |

| Covalent Triazine Framework (TTPB) | Iodine Vapor | 4.43 g g⁻¹ | Not specified | researchgate.net |

Triazine-based frameworks serve as a versatile platform for heterogeneous catalysis. nih.govdoi.org Their high stability ensures catalyst longevity, while the triazine units can either act as catalytic sites themselves or serve as robust supports for anchoring metal nanoparticles or molecular complexes. nih.govnih.gov

Key catalytic applications include:

Catalyst Support: The nitrogen atoms in the triazine rings provide ideal sites for chelating and stabilizing metal species. nih.gov In one example, COF-701, made from 2,4,6-trimethyl-1,3,5-triazine, was used to immobilize the Lewis acid BF3·OEt2. The resulting material, BF3⊂COF-701, retained the guest's catalytic activity in a Diels-Alder reaction. acs.org

Organocatalysis: The inherent basicity of the nitrogen-rich framework allows some triazine polymers to function as metal-free heterogeneous basic catalysts. A triazine-based porous organic polymer has been successfully used to catalyze the one-pot synthesis of 2-amino-4H-chromenes. rsc.org

Photocatalysis: The semiconducting properties of many CTFs make them suitable for use as metal-free photocatalysts for reactions like water splitting and CO2 reduction. acs.orgresearchgate.net

The ability to functionalize these frameworks provides a pathway to engineer highly active, selective, and durable catalysts for a variety of chemical transformations. doi.org

The incorporation of π-conjugated structures, such as the triazine ring, can impart strong luminescence to COFs. mdpi.com This property is harnessed to create highly sensitive and selective chemical sensors. The sensing mechanism often relies on the quenching or enhancement of fluorescence upon interaction with an analyte.

Examples of luminescent triazine-based COFs in sensing include:

Nitroaromatic Compound Detection: A highly luminescent triazine-functionalized COF was developed for detecting various nitroaromatic compounds, which are common pollutants and explosives. The sensor operated through fluorescence quenching and could detect concentrations as low as 10⁻⁸ M. rsc.org

Acid Vapor and Ion Sensing: An ether-linked covalent triazine polymer demonstrated multifunctional applications, including the sensing of acid vapors and the detection of dichromate ions in solution via fluorescence turn-off. researchgate.net

Iodine and Picric Acid Sensing: A covalent triazine-based framework prepared via a Friedel-Crafts reaction showed an outstanding ability for the fluorescent sensing of iodine and high sensitivity to picric acid. researchgate.net

The ability to tune the electronic structure of the COF allows for the design of sensors tailored to specific target molecules. rsc.orgmdpi.com

Excimer Host Materials for Organic Light-Emitting Diodes (OLEDs)

Currently, there is no publicly available scientific literature or research data that specifically documents the use of 2,4,6-trimethyl-1,3,5-triazinane as an excimer host material in the development of Organic Light-Emitting Diodes (OLEDs).

Polymer Production and Property Enhancement

The triazinane ring structure serves as a versatile scaffold in polymer chemistry, enabling the development of specialized materials.

This compound is utilized as a foundational building block in the synthesis of specialty polymers. chemimpex.com Its multifunctional nature allows it to be incorporated into various polymer backbones or formulations. A key application is in the formulation of adhesives and sealants where strong bonding properties are critical for performance in construction and manufacturing. chemimpex.com As a precursor, it reacts with other monomers to create polymers with tailored characteristics.

The incorporation of this compound into polymer structures has been shown to enhance the material's physical properties. It contributes to the creation of specialty polymers with improved durability and greater resistance to environmental factors. chemimpex.com These enhancements are crucial for applications where materials are exposed to harsh conditions over extended periods.

The molecular structure of this compound possesses inherent C₃ rotational symmetry. This symmetric feature makes it a valuable candidate as a monomer or core unit for the synthesis of well-defined, C₃-symmetric polymeric and supramolecular structures. unipd.it Such structures are of interest in fields like coordination chemistry and materials science for creating highly ordered materials.

High-Performance Materials requiring Long-Term Durability

Leveraging its ability to enhance material robustness, this compound is a component in formulations for high-performance materials. Its use in specialty polymers and adhesives contributes to improved durability, which is essential for applications demanding long-term stability and resilience. chemimpex.com

Hydrogen Sulfide (B99878) Scavenging in Industrial Contexts

In the oil and gas industry, the removal of hydrogen sulfide (H₂S) from hydrocarbon streams is critical to prevent corrosion, ensure safety, and meet regulatory standards. aau.dkucalgary.ca Triazinane-based compounds are widely used as non-regenerative H₂S scavengers. researchgate.netgate.energy

This compound (sometimes referred to as MMA-triazine) is a notable H₂S scavenger, although it is less commonly used than its counterpart, 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (MEA-triazine). researchgate.net The scavenging reaction involves the triazinane reacting with H₂S, leading to the formation of more stable sulfur-containing heterocyclic compounds like dithiazines. gate.energy

Research comparing different triazinane derivatives has shown that while MEA-triazine reacts faster, this compound offers advantages in terms of stability and the nature of its byproducts. researchgate.netntnu.no It hydrolyzes more slowly than MEA-triazine, which can be beneficial in applications where the scavenger's stability is more critical than its reaction speed. ntnu.no Furthermore, the byproducts of MMA-triazine are less prone to forming the problematic polymeric solids that can occur with MEA-triazine, mitigating operational issues like equipment fouling. researchgate.net

Interactive Data Table: Comparison of 1,3,5-Triazinane (B94176) Derivatives as H₂S Scavengers

| Compound Name | Common Abbreviation | Relative Reactivity with HS⁻ | Key Characteristics |

| 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane | MEA-Triazine | 24 | Industry standard; high reactivity but less stable and can form solid byproducts. researchgate.netntnu.no |

| 1,3,5-Triethyl-1,3,5-triazinane | --- | 12 | Intermediate reactivity and stability. ntnu.no |

| This compound | MMA-Triazine | 1 | Most stable of the three; slower reactivity but byproducts are less prone to solidification. researchgate.netntnu.no |

Role as a General Organic Synthetic Building Block or Template

The unique C3-symmetric structure of the 1,3,5-triazine core makes this compound and its derivatives valuable as both fundamental building blocks and structural templates in the synthesis of more complex molecules and materials. The three reactive sites on the triazine ring, which can be chemically modified, allow for the construction of a wide array of molecular architectures.

As a synthetic building block, 2,4,6-trimethyl-1,3,5-triazine, a closely related aromatic analogue, has been utilized in condensation reactions. For instance, it can undergo an aldol-type condensation with various benzaldehydes in the presence of potassium hydroxide (B78521) and methanol (B129727) to yield a tri-condensation product. rsc.org This reactivity highlights its utility in forming new carbon-carbon bonds and assembling larger, star-shaped molecules. The general class of 1,3,5-triazines serves as a foundational unit in the development of diverse compounds, including those with potential applications in drug discovery. researchgate.net

The application of triazine derivatives as templates is evident in the synthesis of advanced materials. The C3-symmetry of the core is instrumental in creating well-defined, ordered structures. For example, functionalized C3-symmetric polymers have been synthesized through the radical polymerization of 2,4,6-triallyloxy-1,3,5-triazine. rsc.org This process results in materials with ordered two-dimensional hexagonal pore structures. rsc.org Furthermore, the 1,3,5-triazine unit is a key component in the construction of various complex molecular systems, such as metal complexes, liquid crystals, dendrimers, and calixarenes. researchgate.net In the realm of metal-organic frameworks (MOFs), triazine-based ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine are employed to connect metal ions, forming intricate three-dimensional porous networks. rsc.org

The synthesis of various substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), whose chlorine atoms can be sequentially replaced by different functional groups through nucleophilic substitution reactions. researchgate.netnih.govnih.govclockss.orgmdpi.com This step-wise functionalization allows for precise control over the final structure of the molecule, enabling the creation of both symmetric and non-symmetric derivatives tailored for specific applications. researchgate.netnih.gov

Table of Research Findings on Triazine Derivatives as Building Blocks

| Triazine Derivative | Synthetic Application | Resulting Structure/Material | Reference |

| 2,4,6-trimethyl-1,3,5-triazine | Aldol condensation with benzaldehydes | Tri-condensation product (star-shaped molecule) | rsc.org |

| 2,4,6-triallyloxy-1,3,5-triazine | In situ radical polymerization | C3-symmetric polymer with 2D hexagonal pores | rsc.org |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Ligand in coordination with Co(II) ions | 3D Metal-Organic Frameworks (MOFs) | rsc.org |

| Cyanuric Chloride | Sequential nucleophilic substitution | Symmetrically and non-symmetrically substituted 1,3,5-triazines | researchgate.netnih.govnih.gov |

Future Research Directions and Unresolved Challenges

Advancements in Synthetic Yield and Purity Optimization

The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material. researchgate.netresearchgate.net The process typically involves a stepwise and controlled nucleophilic substitution of the chlorine atoms. researchgate.netmdpi.com This method's efficacy is based on the decreasing reactivity of the triazine ring with each subsequent substitution, allowing for the sequential introduction of different nucleophiles by carefully controlling the reaction temperature. mdpi.com For instance, the first substitution can often be achieved at temperatures between 0–5 °C, the second at room temperature, and the third may require heating. mdpi.com

Future research will likely focus on optimizing these multi-step syntheses to improve both yield and purity. Key parameters for optimization include the choice of solvents, catalysts, and reaction conditions to balance reaction rates and minimize the formation of byproducts. mdpi.com For instance, one patented method for a triazine derivative reports achieving high purity (HPLC ≥ 99.5%) through recrystallization from a methanol-water solution, highlighting the importance of post-synthesis purification techniques. google.com

Table 1: Key Parameters in Triazine Synthesis Optimization

| Parameter | Objective |

| Temperature Control | Achieve selective, stepwise substitution of functional groups. mdpi.com |

| Solvent System | Improve solubility of reactants and facilitate reaction kinetics. |

| Catalyst Selection | Enhance reaction efficiency and selectivity. |

| Purification Method | Achieve high purity of the final product (e.g., recrystallization). google.com |

Addressing Challenges in the Scalable Synthesis of Triazine-based Frameworks

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from triazine units, exhibiting high thermal and chemical stability due to the strong covalent bonds and nitrogen-rich structure. rsc.orgmdpi.com These properties make them promising for applications in gas storage, separation, and catalysis. mdpi.comnih.gov However, the scalable synthesis of CTFs presents significant challenges.

Many established synthetic routes, such as ionothermal synthesis using molten zinc chloride, require harsh conditions like very high temperatures. mdpi.comnih.gov These conditions can lead to partial carbonization of the material and often result in amorphous or poorly crystalline structures, which can be a drawback for applications requiring well-defined porous architectures. mdpi.comnih.gov While superacid-catalyzed polymerization offers a lower-temperature alternative, it can be incompatible with acid-sensitive building blocks and may yield materials with insufficient surface area for certain applications. acs.org

A major challenge is moving from laboratory-scale synthesis to large-scale industrial production. Recent advancements in mechanochemical synthesis, which is solvent-free and can be performed at room temperature, offer a promising avenue for scalable and more environmentally friendly production of CTFs. acs.org However, controlling the precise structure and avoiding disordered materials in these solid-state reactions remains an active area of research. acs.org

Table 2: Comparison of Synthesis Methods for Covalent Triazine Frameworks

| Synthesis Method | Advantages | Challenges |

| Ionothermal | High surface area. mdpi.com | Harsh conditions, potential catalyst contamination, often amorphous products. mdpi.comnih.gov |

| Superacid Catalyzed | Low temperature, short reaction time. acs.org | Insufficient porosity for some applications, not suitable for acid-sensitive monomers. acs.org |

| Aromatic Amide Condensation | High crystallinity and stability. nih.gov | Potential for carbonization. nih.gov |

| Friedel-Crafts Reaction | Produces microporous CTFs. nih.gov | Irreversible polymerization leading to low crystallinity, not easily scalable. nih.gov |

| Mechanochemical | Solvent-free, efficient, scalable. acs.org | Difficulty in controlling structural precision, can lead to disordered structures. acs.org |

Methodological Developments for Degradation Studies of Triazine Derivatives

Understanding the degradation pathways and products of triazine derivatives is crucial for assessing their environmental fate and persistence. acs.org Triazines are a widely used class of herbicides, and their degradation in soil and water has been a subject of extensive study. tennessee.edu

Advanced analytical techniques are central to these investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying triazine herbicides and their degradation products in environmental samples. nih.govdntb.gov.uaresearchgate.netthermofisher.com Methodological developments focus on improving the sensitivity and specificity of these techniques, for example, through the use of solid-phase extraction (SPE) with novel adsorbents to isolate trace amounts of analytes from complex matrices like water and soil. researchgate.net

Pulse and steady-state radiolysis are other sophisticated techniques used to study the reaction kinetics and intermediate species formed during the oxidative degradation of triazines. acs.org These studies provide fundamental insights into the degradation mechanisms, such as those initiated by hydroxyl radicals. acs.org A significant challenge remains in accurately identifying all degradation products and understanding their potential toxicity, which requires the continuous development of more sensitive and comprehensive analytical methods. nih.gov

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The versatility of the triazine core allows for the synthesis of a vast array of derivatives with diverse functionalities and properties. mdpi.comnih.gov A key area of future research is the systematic exploration of structure-reactivity relationships (SRR) and structure-activity relationships (SAR). By modifying the substituents at the 2, 4, and 6 positions of the triazine or triazinane ring, researchers can tune the electronic, steric, and physicochemical properties of the molecule.

For example, studies on s-triazine derivatives have shown that the nature of the substituent groups significantly influences their biological activity, such as their potential as antitumor or antimicrobial agents. mdpi.comnih.govnih.gov The introduction of different amine, alkoxy, or thioether groups can alter the molecule's ability to interact with biological targets like enzymes or DNA. nih.govmdpi.com Computational methods are increasingly used to probe these relationships, calculating parameters like ionization potential, electron affinity, and chemical hardness to predict the reactivity of new derivatives. mdpi.com

Future work will involve synthesizing novel derivatives of 2,4,6-trimethyl-1,3,5-triazinane and systematically evaluating how structural changes impact their chemical reactivity and potential applications. This includes exploring reactions at the nitrogen atoms of the saturated triazinane ring, which offers different reactivity profiles compared to the aromatic s-triazine core.

Table 3: Calculated Reactivity Parameters for s-Triazine Derivatives

| Compound | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) |

| Derivative 5a | - | - | - |

| Derivative 5b | Lower than 5a | Lower than 5a | Higher than 5a |

| Data derived from a comparative study of two s-triazine derivatives, illustrating the impact of substitution on electronic properties. mdpi.com |

Predictive Modeling for New Triazine-based Materials

Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. tricliniclabs.com For triazine-based materials, predictive modeling can be used to screen potential candidates for specific applications, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.netrsc.org

Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structures, heats of formation, and detonation properties of energetic materials derived from triazine backbones. researchgate.netresearchgate.net These calculations help in identifying candidates that balance high performance with acceptable thermal stability. researchgate.net For porous materials like CTFs, molecular modeling is used to construct representative atomistic models and predict properties such as porosity, surface area, and gas adsorption isotherms. researchgate.netrsc.org This allows for the computational screening of different monomeric building blocks to design frameworks with desired pore structures. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also powerful predictive tools. jocpr.comresearchgate.net These statistical models correlate the chemical structure of triazine derivatives with their biological activities or physical properties, enabling the prediction of these properties for novel, unsynthesized compounds. nih.gov A significant unresolved challenge is to improve the accuracy of these models, particularly for complex properties and for predicting the behavior of materials under real-world conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.